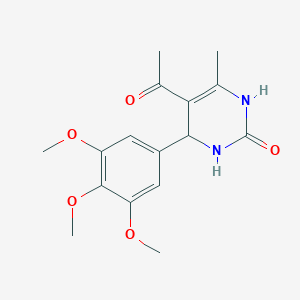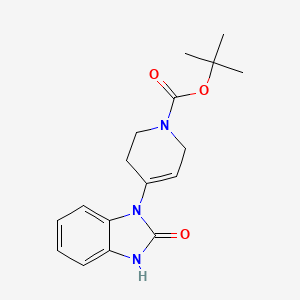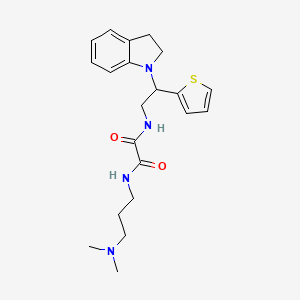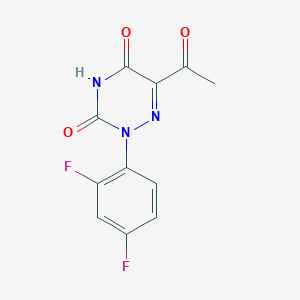![molecular formula C24H22N4O2 B2887722 (2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone CAS No. 391218-34-1](/img/structure/B2887722.png)
(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality (2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
UV Filters and Environmental Presence
Benzotriazoles and benzophenones, structurally related to the query compound, are widely used as UV light filters and stabilizers in cosmetics, skin creams, and as corrosion inhibitors in various materials. A study by Zhang et al. (2011) explored the occurrence of these compounds in environmental samples, highlighting their potential estrogenic activity and environmental impact (Zhang et al., 2011).
Antibacterial and Antifungal Screening
Landage, Thube, and Karale (2019) reported the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Antioxidant and Antimicrobial Activities
A study by Bassyouni et al. (2012) synthesized new derivatives of benzimidazole and evaluated their antioxidant and antimicrobial activities, indicating the utility of such compounds in medicinal chemistry for their bioactive properties (Bassyouni et al., 2012).
Microwave-Assisted Synthesis and Theoretical Studies
Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of benzamide derivatives, showcasing the utility of microwave-assisted synthesis in creating compounds with potential applications in material science and drug development (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activity
Sharma et al. (2009) explored the synthesis of substituted benzimidazoles for their antimicrobial and antiviral potential, highlighting the relevance of structural modifications in enhancing bioactivity (Sharma et al., 2009).
Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized and characterized a series of compounds for their in silico ADME properties and in vitro antibacterial, antifungal, and antimycobacterial activities, demonstrating the process of evaluating drug-likeness in new chemical entities (Pandya et al., 2019).
properties
IUPAC Name |
(2-methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-13-17(3)22(18(4)14-15)23-25-30-28-26(23)20-11-7-8-12-21(20)27(28)24(29)19-10-6-5-9-16(19)2/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSBADIDDNEPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N4N2ON=C4C5=C(C=C(C=C5C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

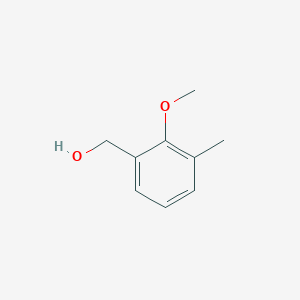
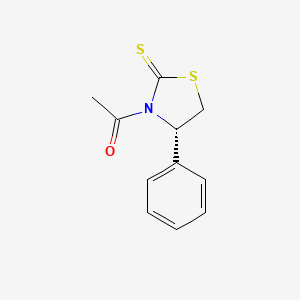
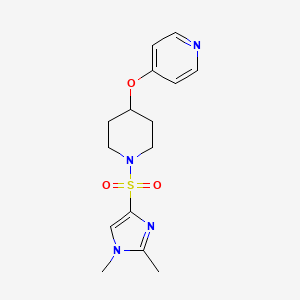
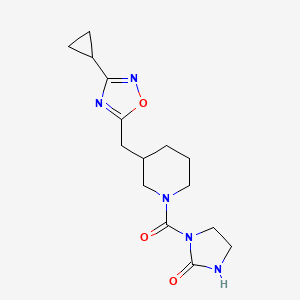

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
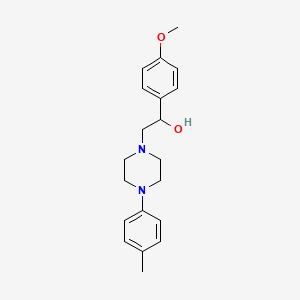
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)
